molecular formula C10H11NO B1301119 2-Ethyl-6-methylphenyl isocyanate CAS No. 75746-71-3

2-Ethyl-6-methylphenyl isocyanate

Cat. No.: B1301119
CAS No.: 75746-71-3
M. Wt: 161.2 g/mol
InChI Key: YMAVXDRFOILNKI-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylphenyl isocyanate, also known as 1-ethyl-2-isocyanato-3-methylbenzene, is an aryl isocyanate.

Scientific Research Applications

1. Base-Catalyzed Reactions and Product Formation

  • Base-Catalyzed Reactions with Epoxides : A computational study explored base-catalyzed reactions between isocyanates (like 2-ethyl-6-methylphenyl isocyanate) and epoxides, leading to the production of 2-oxazolidones and isocyanurates. This reaction requires a base catalyst and involves a dual SN2 reaction mechanism (Okumoto & Yamabe, 2001).

2. Synthesis of Thermally Cleavable Adducts

  • Reaction with Substituted Imidazolines : Research has shown that isocyanates can react with substituted imidazolines to form thermally cleavable adducts. This involves reactions of various isocyanates (including ethyl isocyanate) with 1-alkylimidazoline derivatives, revealing interesting reactivity patterns and product formations (Laue et al., 2016).

3. Synthesis of Ureas from Carboxylic Acids

  • Mediated Lossen Rearrangement : The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement can be used for the synthesis of ureas, with isocyanate playing a crucial role. This process achieves good yields without racemization under milder conditions (Thalluri et al., 2014).

4. Anionic Polymerization of Optical Functional Isocyanates

  • Polyisocyanates Synthesis : Anionic polymerization of isocyanates, such as 2-[4-(4-nitrophenylazo)-N-ethylphenyl amino]ethoxy carbonyl amino hexyl isocyanate, was demonstrated using sodium naphthalenide as an initiator. This process is significant for producing polyisocyanates with specific optical functionalities (Shin, Ahn, & Lee, 2001).

5. Isomerization and Solute-Solvent Interactions

  • Isomerization Studies : The thermally induced gauche–trans isomerization and solute–solvent interactions of ethyl isocyanate have been investigated, providing insights into the dynamics and interactions relevant to isocyanate chemistry (Levinger et al., 2003).

Safety and Hazards

2-Ethyl-6-methylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It can cause skin and eye irritation. Inhalation can lead to specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Ethyl-6-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea derivatives. It interacts with various enzymes and proteins, including those involved in the synthesis of polyurethanes. The compound reacts with amines to form ureas, which are essential in the production of polymers and other biochemical substances . The nature of these interactions is primarily based on the nucleophilic attack of the amine group on the isocyanate group, leading to the formation of a stable urea linkage.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins . These changes can impact cellular metabolism, leading to alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. The compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can result in the upregulation or downregulation of specific genes, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, it can lead to significant toxicity, including severe oxidative damage, inflammation, and cell death . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of urea derivatives. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its biochemical activity.

Properties

IUPAC Name

1-ethyl-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVXDRFOILNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371368
Record name 2-Ethyl-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75746-71-3
Record name 2-Ethyl-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-6-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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